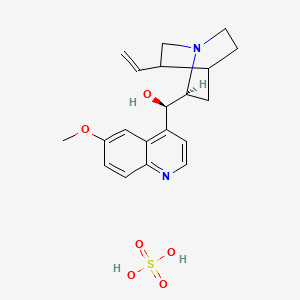

Quinine (sulfate)

Description

BenchChem offers high-quality Quinine (sulfate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinine (sulfate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H26N2O6S |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

(R)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid |

InChI |

InChI=1S/C20H24N2O2.H2O4S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t13?,14?,19-,20+;/m0./s1 |

InChI Key |

AKYHKWQPZHDOBW-XCURWTCDSA-N |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CCN3CC4C=C)O.OS(=O)(=O)O |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Photophysical Properties of Quinine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Quinine (B1679958) sulfate (B86663), a salt of the naturally occurring alkaloid quinine, is a cornerstone compound in the field of fluorescence spectroscopy. Its robust and well-characterized photophysical properties have established it as a widely used fluorescence standard. This technical guide provides an in-depth exploration of the core photophysical characteristics of quinine sulfate, detailed experimental protocols for their measurement, and a summary of key quantitative data to aid in research and development.

Core Photophysical Properties

Quinine sulfate exhibits strong fluorescence in acidic solutions, a property that is highly dependent on its molecular environment. The key photophysical parameters include its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.

Absorption and Emission Spectra

Quinine sulfate displays two primary absorption bands in acidic solutions, corresponding to electronic transitions within the quinoline (B57606) ring system. The stronger absorption peak is observed in the UV-C region, while a secondary, broader peak is present in the UV-A region.[1][2] Following excitation, the molecule relaxes to the lowest vibrational level of the first excited singlet state and then emits a photon to return to the ground state, resulting in a characteristic broad fluorescence emission band in the blue region of the visible spectrum.[1][2]

Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Quinine sulfate, particularly in sulfuric acid solutions, is a renowned standard for quantum yield measurements due to its high and stable Φf value.[1][3][4] However, it is crucial to note that the quantum yield is sensitive to the solvent and temperature.[5] For instance, quinine in 0.1 M perchloric acid shows a more stable quantum yield with respect to temperature changes compared to when it is in 0.05 M sulfuric acid.[5]

Fluorescence Lifetime

The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state via fluorescence. For many applications, a mono-exponential decay is ideal for a fluorescence lifetime standard. However, some studies have reported that the fluorescence decay of quinine sulfate can be non-mono-exponential, which can be a limitation for its use in time-resolved studies.[3] Despite this, it is still frequently used as a reference in fluorescence lifetime experiments, with a lifetime of approximately 19 nanoseconds in 0.5 M H2SO4.[6]

Environmental Influences

The photophysical properties of quinine sulfate are significantly influenced by its immediate environment.

-

pH: The fluorescence of quinine is highly pH-dependent.[7] In acidic solutions, the nitrogen atoms in the quinoline and quinuclidine (B89598) rings are protonated, leading to the highly fluorescent dicationic form. As the pH increases, deprotonation occurs, resulting in a significant decrease in fluorescence intensity.[7][8] The monoprotonated form, which is predominant around pH 3.7, exhibits the highest fluorescence intensity.[7]

-

Solvent: The choice of solvent can affect the absorption and emission maxima, as well as the quantum yield. Acidic aqueous solutions are most commonly used for fluorescence measurements.

-

Quenching: The fluorescence of quinine sulfate can be quenched by various substances, including halide ions.[6][9] This quenching can be dynamic (collisional) in nature.[6] It is also important to be aware of potential quenching by counter-ions, such as the chloride in quinine hydrochloride.[8]

Quantitative Data Summary

The following tables summarize the key quantitative photophysical properties of quinine sulfate.

Table 1: Spectral Properties of Quinine Sulfate in Acidic Solution

| Property | Wavelength (nm) | Solvent/Conditions | Reference(s) |

| Absorption Maxima (λabs) | ~250 and ~350 | 0.05 M H2SO4 | [1][2] |

| Molar Extinction Coefficient (ε) at 347.5 nm | 5,700 M⁻¹cm⁻¹ | 0.5 M H2SO4 | [3] |

| Emission Maximum (λem) | ~450 | 0.05 M H2SO4 (Excitation at 350 nm) | [1][2] |

Table 2: Fluorescence Quantum Yield and Lifetime of Quinine Sulfate

| Property | Value | Solvent/Conditions | Reference(s) |

| Fluorescence Quantum Yield (Φf) | 0.546 | 0.5 M H2SO4 | [3][4] |

| 0.55 | Dilute H2SO4 | [1] | |

| 0.60 | 0.1 M HClO4 (20-45 °C) | [5] | |

| Fluorescence Lifetime (τ) | ~19 ns | 0.5 M H2SO4 | [6] |

Experimental Protocols

Detailed methodologies for the characterization of quinine sulfate's photophysical properties are provided below.

Measurement of UV-Vis Absorption Spectrum

This protocol outlines the steps to acquire the absorbance spectrum of quinine sulfate.

Materials:

-

Quinine sulfate dihydrate

-

0.05 M Sulfuric acid (H2SO4)

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution: Accurately weigh a known amount of quinine sulfate dihydrate and dissolve it in 0.05 M H2SO4 in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 mg/L).[10]

-

Prepare working solutions: Prepare a series of dilutions from the stock solution using 0.05 M H2SO4 to achieve concentrations with absorbance values between 0.1 and 1.0.[10]

-

Spectrophotometer setup: Turn on the spectrophotometer and allow it to warm up for at least 15-30 minutes.

-

Blank measurement: Fill a quartz cuvette with 0.05 M H2SO4 and place it in the spectrophotometer. Record a baseline spectrum.

-

Sample measurement: Rinse the cuvette with the quinine sulfate solution to be measured, then fill it and place it in the spectrophotometer.

-

Acquire spectrum: Scan the absorbance from approximately 200 nm to 450 nm.

-

Data analysis: Identify the wavelengths of maximum absorbance (λmax).

Measurement of Fluorescence Emission Spectrum

This protocol details the procedure for obtaining the fluorescence emission spectrum of quinine sulfate.

Materials:

-

Prepared quinine sulfate solution in 0.05 M H2SO4 (from absorption protocol, ensuring absorbance at excitation wavelength is < 0.1 to avoid inner filter effects)[3]

-

Fluorescence spectrophotometer (spectrofluorometer)

-

Quartz fluorescence cuvettes (4-sided polished)

Procedure:

-

Spectrofluorometer setup: Turn on the spectrofluorometer and allow the excitation lamp to warm up and stabilize.

-

Set excitation wavelength: Set the excitation monochromator to one of the absorption maxima of quinine sulfate, typically around 350 nm.[1]

-

Set instrument parameters: Define the emission scan range (e.g., 370 nm to 600 nm), scan speed, and slit widths for both excitation and emission.

-

Blank measurement: Fill a cuvette with 0.05 M H2SO4, place it in the sample holder, and record a blank spectrum to account for solvent Raman scattering and other background signals.

-

Sample measurement: Rinse and fill a cuvette with the quinine sulfate solution and place it in the sample holder.

-

Acquire spectrum: Initiate the emission scan.

-

Data analysis: Subtract the blank spectrum from the sample spectrum and identify the wavelength of maximum fluorescence emission (λem).

Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a sample relative to quinine sulfate as a standard.

Materials:

-

Quinine sulfate solution of known quantum yield (standard)

-

Sample solution of unknown quantum yield

-

UV-Vis spectrophotometer

-

Fluorescence spectrophotometer

Procedure:

-

Prepare solutions: Prepare solutions of the standard (quinine sulfate in 0.5 M H2SO4) and the unknown sample, ensuring the absorbance at the excitation wavelength is below 0.1 for all solutions.[3]

-

Measure absorbance: Measure the absorbance of both the standard and the unknown solutions at the chosen excitation wavelength.

-

Measure fluorescence spectra: Record the corrected fluorescence emission spectra for both the standard and the unknown solutions using the same excitation wavelength and instrument settings.

-

Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the standard and the unknown.

-

Calculate quantum yield: Use the following equation to calculate the quantum yield of the unknown sample (Φx):

Φx = Φs * (Ix / Is) * (As / Ax) * (nx² / ns²)

Where:

-

Φs is the quantum yield of the standard

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts x and s refer to the unknown and standard, respectively.[11]

-

Measurement of Fluorescence Lifetime

This protocol provides a general overview of measuring fluorescence lifetime using Time-Correlated Single Photon Counting (TCSPC).

Materials:

-

Quinine sulfate solution

-

Pulsed light source (e.g., laser diode or LED)

-

Fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode)

-

TCSPC electronics

Procedure:

-

Sample preparation: Prepare a de-gassed solution of quinine sulfate in 0.5 M H2SO4.

-

Instrument setup: Set up the TCSPC system with the appropriate excitation source and detector.

-

Instrument response function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

Sample measurement: Excite the quinine sulfate solution with the pulsed light source and collect the fluorescence decay profile.

-

Data analysis: Deconvolute the instrument response function from the measured fluorescence decay to obtain the true fluorescence decay. Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

Conclusion

Quinine sulfate remains an indispensable tool in fluorescence spectroscopy. A thorough understanding of its photophysical properties, including its spectral characteristics, quantum yield, and lifetime, as well as the influence of environmental factors, is critical for its effective use as a standard and in various research applications. The protocols and data presented in this guide are intended to provide a solid foundation for scientists and researchers working with this important fluorophore.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. Quinine sulfate [omlc.org]

- 4. researchgate.net [researchgate.net]

- 5. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Lab Report on excitation and emission spectra of Quinine Sulfate solution [art-xy.com]

- 8. benchchem.com [benchchem.com]

- 9. studylib.net [studylib.net]

- 10. vernier.com [vernier.com]

- 11. rsc.org [rsc.org]

The Enduring Glow: A Technical History of Quinine Sulfate as a Fluorescence Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of fluorescence spectroscopy, the selection of a reliable standard is paramount for the accurate determination of quantum yields and the correction of spectral data. For over a century, quinine (B1679958) sulfate (B86663) has held a preeminent position as a widely used and extensively studied fluorescence standard. Its strong blue fluorescence in acidic solutions, coupled with a relatively high and stable quantum yield, has made it an indispensable tool in photochemistry and analytical sciences. This technical guide delves into the history of quinine sulfate's adoption and validation as a fluorescent standard, providing a comprehensive overview of the key experiments, quantitative data, and evolving methodologies that have solidified its role. We will explore the initial qualitative observations that sparked scientific curiosity, the rigorous quantitative studies that established its credentials, and the ongoing research that continues to refine our understanding of its photophysical properties. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals who utilize fluorescence spectroscopy and rely on the foundational standards that underpin the field.

A Historical Timeline of Key Developments

The journey of quinine sulfate from a curious natural phenomenon to a calibrated scientific standard is a story of meticulous observation and advancing analytical technology.

-

1845: The First Glimmer - Sir John Herschel's Observation. The first documented observation of the unique optical properties of quinine was made by Sir John Herschel. He noted that a solution of quinine in tartaric acid exhibited a "superficial colour," a blue glow at the surface of the liquid when exposed to sunlight, a phenomenon he termed "epipolic dispersion".[1]

-

1852: Stokes' Elucidation and the Birth of "Fluorescence". Sir George Gabriel Stokes conducted a thorough investigation of this phenomenon. He demonstrated that the blue light was emitted at a longer wavelength than the light being absorbed, a fundamental principle he termed the "law of refrangibility." It was in this seminal work, "On the Change of Refrangibility of Light," that Stokes coined the term "fluorescence," after the mineral fluorite which exhibited a similar effect.[1][2]

-

Mid-20th Century: The Rise of Quantitative Fluorometry. With the development of sensitive photomultiplier tubes and spectrophotometers, researchers began to quantify the fluorescence of quinine sulfate. The Aminco-Bowman spectrophotofluorometer, introduced in 1956, became a key instrument in these studies.[1]

-

1960s: Establishing a Standard - The Work of Parker, Rees, and Melhuish. The 1960s marked a critical period for establishing quinine sulfate as a reliable quantum yield standard. The work of C.A. Parker and W.T. Rees provided a detailed methodology for the correction of fluorescence spectra and the relative measurement of quantum yields, using quinine sulfate as a reference.[3] W. H. Melhuish, in 1961, published a widely accepted value for the absolute fluorescence quantum yield of quinine sulfate.[4][5]

-

1969: Fletcher's Comprehensive Study. Aaron N. Fletcher conducted a detailed study to address inconsistencies in reported quantum yield values. His work examined quinine sulfate from various sources and investigated the effect of excitation wavelength, concluding that with proper experimental technique, it was a suitable standard.[6][7]

-

1979-Present: Standardization and Refinement by NIST. The National Institute of Standards and Technology (NIST) developed a Standard Reference Material (SRM 936) for quinine sulfate dihydrate.[8][9][10] This provided a certified material for calibrating fluorescence spectrometers and ensuring traceability and comparability of measurements across different laboratories. Ongoing research continues to investigate the influence of temperature, solvent, and other factors on its photophysical properties, leading to recommendations for its use in specific acidic media to ensure the highest accuracy.[11][12]

Spectroscopic Properties of Quinine Sulfate

The utility of quinine sulfate as a fluorescent standard is rooted in its distinct spectroscopic characteristics. In acidic solutions, typically 0.1 N or 0.5 M sulfuric acid or 0.1 M perchloric acid, the quinine dication is the predominant fluorescent species.

Absorption and Emission Spectra:

-

Absorption: Quinine sulfate exhibits two main absorption maxima in acidic solution: a strong peak around 250 nm and a broader band centered around 350 nm.[13]

-

Emission: Upon excitation at either of these absorption bands, it emits a strong, broad fluorescence band with a maximum typically reported around 450-460 nm, perceived as a bright blue color.[13]

Fluorescence Quantum Yield:

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed and is a critical parameter for a fluorescent standard. The quantum yield of quinine sulfate has been the subject of numerous studies over the decades.

| Year | Author(s) | Quantum Yield (Φf) | Solvent | Excitation Wavelength (nm) |

| 1961 | Melhuish | 0.55 | 0.1 N H₂SO₄ | 365 |

| 1969 | Fletcher | ~0.51 - 0.55 | 0.1 N H₂SO₄ | 240-400 |

| 1988 | Eaton | 0.546 | 0.5 M H₂SO₄ | 310 |

| 2019 | Nawara & Waluk | 0.60 | 0.1 M HClO₄ | Not specified |

Table 1. A summary of selected reported fluorescence quantum yield values for quinine sulfate. It is important to note that values can vary depending on the specific experimental conditions and measurement techniques.

Key Experimental Protocols

The establishment of quinine sulfate as a reliable standard is a testament to the meticulous experimental work of numerous scientists. Below are detailed methodologies for some of the key experiments cited in its history, reconstructed from available scientific literature.

Sir John Herschel's 1845 Observation of "Epipolic Dispersion"

Objective: To describe the initial observation of the fluorescence of quinine sulfate.

Methodology:

-

Sample Preparation: Equal weights of quinine sulfate and crystallized tartaric acid were rubbed together with a small amount of water until fully dissolved. This concentrated solution was then diluted with approximately 100 times its weight in water and filtered.[14]

-

Observation Setup: The diluted quinine solution was poured into a tall, narrow cylindrical glass vessel or test tube.

-

Illumination: The vessel was placed upright on a dark surface in front of an open window with strong daylight or direct sunlight, ensuring no cross-lighting or strong reflections from behind.[14]

-

Observation: The surface of the liquid was observed for the appearance of a blue color. Herschel noted this "epipolic dispersion" was a surface phenomenon.[1]

Sir George Gabriel Stokes' 1852 Investigation of the "Change of Refrangibility"

Objective: To systematically study the phenomenon of fluorescence and establish the relationship between the absorbed and emitted light.

Methodology:

-

Light Source and Dispersion: A beam of sunlight was passed through a prism to disperse it into its constituent colors (a spectrum).[1]

-

Sample Illumination: A solution of quinine sulfate was placed in the path of the dispersed light.

-

Observation: Stokes observed that the blue fluorescence was only produced when the quinine solution was illuminated by the invisible ultraviolet portion of the solar spectrum.[1] He noted that the emitted blue light was of a lower "refrangibility" (longer wavelength) than the absorbed ultraviolet light. This led to the formulation of Stokes' Law.

Determination of Relative Fluorescence Quantum Yield (Parker and Rees Method)

Objective: To determine the fluorescence quantum yield of a sample relative to a known standard (e.g., quinine sulfate).

Methodology:

-

Instrumentation: A spectrofluorometer capable of measuring corrected excitation and emission spectra is required.

-

Standard and Sample Preparation:

-

A stock solution of a known fluorescence standard, such as quinine sulfate in 0.1 N H₂SO₄, is prepared.

-

A stock solution of the unknown sample is prepared in a suitable solvent.

-

A series of dilutions of both the standard and the sample are made to have absorbances in the linear range (typically < 0.1) at the excitation wavelength.

-

-

Absorbance Measurements: The absorbance of each diluted solution is measured at the chosen excitation wavelength using a spectrophotometer.

-

Fluorescence Measurements:

-

The fluorescence emission spectrum of each solution is recorded on a corrected spectrofluorometer using the same excitation wavelength and instrument settings (e.g., slit widths) for all measurements.

-

The integrated fluorescence intensity (area under the emission curve) is determined for each spectrum.

-

-

Data Analysis:

-

A plot of integrated fluorescence intensity versus absorbance is created for both the standard and the sample.

-

The gradients (slopes) of the resulting straight lines are calculated.

-

The quantum yield of the unknown sample (Φx) is calculated using the following equation: Φx = Φs * (Gradx / Grads) * (ηx² / ηs²) where:

-

Φs is the known quantum yield of the standard.

-

Gradx and Grads are the gradients for the sample and standard, respectively.

-

ηx and ηs are the refractive indices of the sample and standard solutions, respectively.[15]

-

-

Mandatory Visualizations

Jablonski Diagram for Quinine Sulfate Fluorescence

Caption: Jablonski diagram illustrating the electronic transitions involved in the fluorescence of quinine sulfate.

Historical Development Workflow

Caption: A timeline of key milestones in the history of quinine sulfate as a fluorescent standard.

Factors Affecting Quinine Sulfate Fluorescence Quantum Yield

Caption: A diagram illustrating the primary factors that can influence the fluorescence quantum yield of quinine sulfate.

Conclusion

The history of quinine sulfate as a fluorescent standard is a compelling narrative of scientific discovery, from the initial qualitative awe at its "superficial colour" to its modern-day status as a certified reference material. Its journey reflects the broader evolution of fluorescence spectroscopy, from a curious optical phenomenon to a precise and powerful analytical technique. While challenges and refinements have marked its history, particularly concerning the influence of experimental conditions on its quantum yield, the collective body of research has solidified its position as a cornerstone of fluorescence measurements. For researchers, scientists, and drug development professionals, a thorough understanding of the history and photophysical properties of this enduring standard is not merely an academic exercise; it is fundamental to ensuring the accuracy, reproducibility, and validity of their fluorescence-based research. The continued use and study of quinine sulfate underscore its lasting legacy as a beacon in the world of molecular photophysics.

References

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. CONTENTdm [nistdigitalarchives.contentdm.oclc.org]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. scispace.com [scispace.com]

- 7. scilit.com [scilit.com]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. nist.gov [nist.gov]

- 11. Quantum yield - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Fluorescence Analysis of Quinine in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Interaction of quinine sulfate with anionic micelles of sodium dodecylsulfate: A time-resolved fluorescence spectroscopy at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Quinine Sulfate in Malaria Parasites

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinine (B1679958), a cinchona alkaloid, has been a cornerstone of antimalarial therapy for centuries. Despite the advent of newer synthetic drugs, it remains crucial for treating severe and drug-resistant malaria. Its primary mechanism of action against the erythrocytic stages of Plasmodium parasites, particularly Plasmodium falciparum, is the disruption of heme detoxification. The parasite digests host hemoglobin within its acidic digestive vacuole, releasing large quantities of toxic free heme. Quinine interferes with the biocrystallization of this heme into inert hemozoin (malarial pigment), leading to an accumulation of the toxic heme, which induces oxidative stress and lyses parasite membranes, ultimately causing cell death.[1][2] While hemozoin inhibition is the most widely accepted mechanism, evidence suggests quinine's antimalarial activity is multifactorial, involving the inhibition of nucleic acid and protein synthesis, disruption of calcium homeostasis, and potential interactions with parasite DNA.[3][4][5][6] This guide provides an in-depth examination of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the complex action of this vital antimalarial agent.

Core Mechanism of Action: Inhibition of Hemozoin Biocrystallization

The intraerythrocytic malaria parasite digests up to 80% of the host cell's hemoglobin in its digestive vacuole (DV) to obtain essential amino acids.[7] This process releases ferriprotoporphyrin IX (heme) as a toxic byproduct. Free heme is a pro-oxidant that can damage parasite membranes, disrupt enzymatic function, and lead to parasite death.[1] To neutralize this threat, the parasite has evolved a unique detoxification pathway: the polymerization of heme into a biologically inert, insoluble crystal known as hemozoin.[8]

Quinine, like other quinoline (B57606) antimalarials, is a weak base that is thought to accumulate in the acidic DV.[9] Its core mechanism involves interfering with hemozoin formation.[2][10] The precise molecular interaction involves quinine binding to heme monomers, forming a complex that "caps" the growing hemozoin crystal, preventing the incorporation of further heme units.[11][12] This leads to the accumulation of toxic, soluble heme in the DV, which overwhelms the parasite's detoxification capacity and causes oxidative damage to cellular components, resulting in parasite death.[2][13]

Caption: The primary mechanism of quinine action involves inhibiting the detoxification of heme in the parasite's digestive vacuole.

Secondary and Postulated Mechanisms of Action

While hemozoin inhibition is central, quinine's efficacy may stem from its ability to engage multiple targets within the parasite.

-

Inhibition of Nucleic Acid and Protein Synthesis: In vitro studies have indicated that quinine can inhibit the synthesis of both nucleic acids and proteins in P. falciparum, which would directly interfere with the parasite's ability to replicate and grow.[3][4][5]

-

Interaction with Parasite DNA: Research using Raman spectroscopy and molecular dynamics suggests that protonated quinine can weakly intercalate into DNA.[6] This interaction, characterized by π-stacking with base pairs, could potentially disrupt DNA replication and transcription processes within the parasite.[6]

-

Disruption of Calcium Metabolism: Quinine has been shown to affect calcium homeostasis in the parasite. It may inhibit calcium-dependent processes and has been observed to modulate the expression of parasite proteins like enolase and calcium-binding proteins.[14][15][16] Altered intracellular calcium levels can trigger various downstream effects detrimental to parasite survival.

-

Inhibition of Glycolysis: Some studies suggest that quinine may interfere with glycolysis, a critical metabolic pathway for energy production in the parasite.[4][5]

-

Targeting Purine (B94841) Nucleoside Phosphorylase (PNP): A potential target for quinine is the P. falciparum purine nucleoside phosphorylase (PfPNP), an essential enzyme for purine salvage, which the parasite requires as it cannot synthesize purines de novo.[4]

Caption: Quinine exhibits a multifactorial mechanism, targeting not only heme detoxification but also other vital parasite pathways.

Quantitative Data Summary

The efficacy of quinine has been quantified through various in vitro and clinical studies. The following tables summarize key data points.

Table 1: In Vitro Efficacy of Quinine against P. falciparum

| Parameter | Value | Strain(s) / Conditions | Reference(s) |

|---|---|---|---|

| IC₅₀ | 168 nM (median) | 5 Thai isolates | [17] |

| (range: 68 - 366 nM) | |||

| IC₅₀ | 184.1 nM (mean) | Senegalese isolates (<2 DNNND repeats in pfnhe-1) | [18] |

| IC₅₀ | 153.5 nM (mean) | Senegalese isolates (≥2 DNNND repeats in pfnhe-1) | [18] |

| IC₅₀ (3-hydroxyquinine) | 1160 nM (median) | 5 Thai isolates | [17] |

| | (range: 378 - 3154 nM) | | |

Table 2: Inhibition of β-Hematin (Hemozoin) Formation

| Parameter | Value | Assay Conditions | Reference(s) |

|---|

| IC₅₀ | 365 ± 103 µM | Tween 20-induced β-hematin formation |[19] |

Table 3: Key Pharmacokinetic and Pharmacodynamic Parameters

| Parameter | Value | Population / Condition | Reference(s) |

|---|---|---|---|

| Oral Bioavailability | 76% - 88% | Healthy Adults | [20] |

| Cₘₐₓ (single dose) | 8.4 µg/mL | Uncomplicated Malaria Patients (10 mg/kg dose) | [20] |

| Tₘₐₓ | 1.7 - 4.0 h | Children, Uncomplicated Malaria | [21] |

| Plasma Half-life | ~11.6 h | Children, Complicated Malaria | [21] |

| Therapeutic Trough | >3.4 µg/mL | Curative treatment, Uncomplicated Malaria (Thailand) | [21][22] |

| | (0.34 µg/mL free quinine) | | |

Detailed Experimental Protocols

Elucidating quinine's mechanism of action relies on robust in vitro assays. Detailed protocols for two key experimental approaches are provided below.

Hemozoin Inhibition Assay (β-Hematin Formation Assay)

This cell-free assay measures the ability of a compound to inhibit the formation of β-hematin, the synthetic analogue of hemozoin, from a heme monomer solution. It is a primary screening method for compounds targeting the heme detoxification pathway.

Methodology:

-

Preparation of Hemin (B1673052) Stock: Dissolve hemin chloride in dimethyl sulfoxide (B87167) (DMSO) to a concentration of ~25 mM. Pass through a 0.2-µm filter to remove particulates.[1] This stock can be stored at 4°C.[1]

-

Assay Setup: In a 96-well microtiter plate, add test compounds (e.g., quinine) serially diluted in DMSO.

-

Initiation of Polymerization: Add a solution of hemin (final concentration ~50-100 µM) diluted in 1 M sodium acetate (B1210297) buffer (pH ~4.8-5.1) to each well.[1][23] The acidic pH mimics the environment of the parasite's digestive vacuole.

-

Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.[9][23]

-

Pelleting and Washing: Centrifuge the plate to pellet the insoluble β-hematin crystals. Discard the supernatant containing soluble heme. The pellet can be washed sequentially with solutions like DMSO to remove interfering substances.[9][24]

-

Quantification:

-

Dissolve the final β-hematin pellet in a known volume of 0.1 M NaOH.

-

Measure the absorbance of the dissolved heme spectrophotometrically at ~400-415 nm.[1]

-

The amount of β-hematin formed in the presence of the drug is compared to a drug-free control.

-

-

Data Analysis: Calculate the percent inhibition for each drug concentration and determine the IC₅₀ value, which is the concentration of the drug that inhibits β-hematin formation by 50%.

Caption: Workflow for the β-hematin (hemozoin) inhibition assay, a key method for screening antimalarials targeting heme detoxification.

In Vitro Parasite Viability Assay (SYBR Green I Method)

This assay is widely used to determine the susceptibility of P. falciparum to antimalarial drugs by measuring the proliferation of parasites in red blood cell culture. The fluorescent dye SYBR Green I binds to DNA, and the resulting fluorescence intensity is proportional to the amount of parasite DNA, thus indicating parasite growth.[2][25]

Prerequisite: P. falciparum Culture

-

Medium: Parasites are cultured in human erythrocytes (O+ preferred) at a 2-5% hematocrit in RPMI 1640 medium supplemented with human serum or a serum substitute like Albumax I, HEPES, and sodium bicarbonate.[11]

-

Atmosphere: Cultures are maintained at 37°C in a low-oxygen environment (e.g., 5% CO₂, 5% O₂, 90% N₂).[3]

-

Synchronization: For stage-specific drug testing, cultures are often synchronized to the ring stage using methods like 5% sorbitol treatment, which selectively lyses erythrocytes containing mature parasite stages (trophozoites and schizonts).

Methodology:

-

Assay Setup: In a black, clear-bottom 96-well plate, add 50-100 µL of culture medium containing serial dilutions of the test drug (e.g., quinine).

-

Inoculation: Add 50-100 µL of synchronized ring-stage P. falciparum culture (e.g., 0.5-1% parasitemia, 2% hematocrit) to each well.[5] Include drug-free wells (positive growth control) and wells with uninfected erythrocytes (negative control).

-

Incubation: Incubate the plate for 72 hours under the standard culture conditions described above to allow for approximately 1.5-2 cycles of parasite replication.[15]

-

Lysis and Staining:

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[13]

-

Data Analysis: Subtract the background fluorescence from uninfected red blood cells. Plot the fluorescence values against drug concentration and use a non-linear regression model to calculate the IC₅₀ value.

Caption: Workflow for the SYBR Green I-based parasite viability assay, a standard method for determining antimalarial drug IC₅₀ values.

Conclusion

The mechanism of action of quinine sulfate against malaria parasites is dominated by its ability to inhibit hemozoin biocrystallization, a critical detoxification pathway for the parasite. This leads to the buildup of toxic heme, causing widespread cellular damage and parasite death. However, a growing body of evidence indicates that quinine's potent antimalarial effect is likely augmented by its interactions with several other targets, including nucleic acid synthesis, DNA integrity, and calcium signaling. Understanding this multifaceted mechanism is vital for optimizing its clinical use, managing the slow emergence of resistance, and providing a blueprint for the development of new antimalarials that may mimic its multi-target approach. The experimental protocols detailed herein represent the foundational tools used to dissect these complex interactions and continue the search for the next generation of antimalarial therapies.

References

- 1. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Partial characterization of Plasmodium falciparum trophozoite proteome under treatment with quinine, mefloquine and the natural antiplasmodial diosgenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. malariaresearch.eu [malariaresearch.eu]

- 9. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Long-Term In vitro Cultivation of Plasmodium falciparum in a Novel Cell Culture Device - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinolines block every step of malaria heme crystal growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iddo.org [iddo.org]

- 14. Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of Fluctuation in the Heme-Binding Pocket and Heme Distortion in Hemoglobin and Myoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Comparative Study of O2, CO and CN Binding to Heme‑IX Protein Models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Partial characterization of Plasmodium falciparum trophozoite proteome under treatment with quinine, mefloquine and the natural antiplasmodial diosgenone | Biomedica [revistabiomedica.org]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

- 22. Standardization of the physicochemical parameters to assess in vitro the beta-hematin inhibitory activity of antimalarial drugs. — Nuffield Department of Medicine [ndm.ox.ac.uk]

- 23. researchgate.net [researchgate.net]

- 24. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 25. Cultivation of Plasmodium spp - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorescence Quantum Yield of Quinine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of quinine (B1679958) sulfate (B86663), a widely used standard in fluorescence spectroscopy. The document details its photophysical properties, factors influencing its fluorescence, and standardized protocols for its use in experimental settings.

Introduction to Quinine Sulfate as a Fluorescence Standard

Quinine, a natural alkaloid renowned for its historical use in treating malaria, exhibits strong fluorescence in acidic solutions. Quinine sulfate, its salt form, is extensively employed as a reference standard for determining the fluorescence quantum yield of unknown samples.[1] Its popularity stems from a relatively high and well-documented quantum yield, although this value is highly dependent on experimental conditions.[2][3] This guide aims to provide researchers with the critical data and methodologies required for the accurate and reproducible use of quinine sulfate as a fluorescence standard.

Quantitative Data on Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) of quinine sulfate is not an absolute constant but is significantly influenced by the solvent, temperature, and excitation wavelength. Below are tabulated summaries of reported quantum yield values and molar extinction coefficients under various conditions.

Table 1: Fluorescence Quantum Yield of Quinine Sulfate Under Various Conditions

| Quantum Yield (Φf) | Solvent | Temperature (°C) | Excitation Wavelength (nm) | Reference(s) |

| 0.546 | 0.5 M H₂SO₄ | Not Specified | 310 | [4] |

| 0.54 | 0.1 M H₂SO₄ | Not Specified | 310 | [5][6] |

| 0.60 | 0.1 M HClO₄ | 25 | 347.5 | [7] |

| 0.60 ± 0.007 | 0.1 M HClO₄ | 20 - 45 | Not Specified | [2][3] |

| ~0.55 | 0.05 M H₂SO₄ | Not Specified | Not Specified | [8] |

| Varies with temperature | 0.05 M H₂SO₄ | 20 - 25 | Not Specified | [2][3] |

Table 2: Molar Extinction Coefficient of Quinine Sulfate

| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Wavelength (nm) | Solvent | Reference(s) |

| 5,700 | 347.5 | 0.5 M H₂SO₄ | [4] |

| 5,700 | 349.0 | 0.5 M H₂SO₄ | [9] |

Factors Influencing Fluorescence Quantum Yield

Several environmental and experimental parameters can alter the fluorescence quantum yield of quinine sulfate. Understanding and controlling these factors is crucial for accurate measurements.

Solvent Effects

The choice of solvent has a pronounced effect on the quantum yield. While sulfuric acid has been traditionally used, recent studies strongly recommend the use of perchloric acid.[2][3]

-

Sulfuric Acid (H₂SO₄): In sulfuric acid solutions, the fluorescence quantum yield of quinine sulfate exhibits a significant temperature dependence.[2][3] This can introduce variability in measurements if the temperature is not strictly controlled. An increase in the normality of sulfuric acid from 0.1 N to 1 N has been reported to increase the quantum yield by 6-8%.[10]

-

Perchloric Acid (HClO₄): Quinine sulfate in 0.1 M perchloric acid shows a stable quantum yield over a temperature range of 20 to 45°C.[2][3] This makes it a more robust and reliable standard for routine laboratory use.

Temperature Dependence

As mentioned, the fluorescence quantum yield of quinine sulfate in sulfuric acid is highly sensitive to temperature fluctuations. In 0.05 M sulfuric acid, the quantum yield changes by approximately -0.45% per degree Celsius in the range of 20 to 25°C.[2][3] This underscores the importance of precise temperature control when using sulfuric acid as a solvent. In contrast, the quantum yield in 0.1 M perchloric acid is largely independent of temperature in the same range.[2][3]

Inner Filter Effect

At high concentrations, the measured fluorescence intensity can be attenuated due to the inner filter effect, where the excitation light is absorbed by the fluorophore before it reaches the center of the cuvette, and the emitted light is reabsorbed by other fluorophore molecules. To mitigate this, the absorbance of the quinine sulfate solution at the excitation wavelength should be kept low, typically below 0.1 in a standard 1 cm path length cuvette.[4][5]

Experimental Protocols

The determination of the fluorescence quantum yield of a sample is typically performed using a comparative method with a well-characterized standard like quinine sulfate.

Relative Quantum Yield Measurement Protocol

This protocol outlines the steps for determining the relative fluorescence quantum yield of an unknown sample using quinine sulfate as the standard.

1. Preparation of Stock Solutions:

- Quinine Sulfate Standard: Prepare a stock solution of quinine sulfate in 0.1 M perchloric acid. The concentration should be such that a dilution series can be made where the absorbance at the excitation wavelength is less than 0.1.

- Unknown Sample: Prepare a stock solution of the unknown sample in a suitable solvent.

2. Preparation of Dilution Series:

- Prepare a series of at least five dilutions for both the quinine sulfate standard and the unknown sample. The concentrations should be chosen to yield absorbance values between approximately 0.02 and 0.1 at the excitation wavelength.

3. Absorbance Measurements:

- Using a UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.

- Note the absorbance value at the excitation wavelength for each solution.

4. Fluorescence Measurements:

- Using a spectrofluorometer, record the corrected fluorescence emission spectra for all solutions.

- The excitation wavelength should be the same as that used for the absorbance measurements.

- Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

5. Data Analysis:

- Integrate the area under the corrected fluorescence emission spectrum for each solution.

- Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the unknown sample.

- The plots should be linear, and the slope (gradient) of each line should be determined.

6. Calculation of Quantum Yield:

- The quantum yield of the unknown sample (Φx) can be calculated using the following equation:

Advanced Methodologies: SAFE

For more accurate and robust quantum yield determinations, the Simultaneous Absorption and Fluorescence Emission (SAFE) method has been developed. This technique utilizes a specialized spectrofluorometer equipped with a transmittance detector to measure absorption and emission spectra simultaneously.[11] This approach minimizes errors arising from wavelength misalignment and different monochromator characteristics between separate spectrophotometers and spectrofluorometers.[11] A modified version of the SAFE method has been effectively used to investigate the temperature dependence of fluorescence quantum yields.[2][3]

Visualizing the Photophysical Processes and Experimental Workflow

Photophysical Processes of Quinine Fluorescence

The fluorescence of quinine sulfate involves a series of photophysical steps that can be visualized using a Jablonski diagram. Upon absorption of a photon, the molecule is promoted to an excited electronic state (S₁ or S₂). It then rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁) through internal conversion and vibrational relaxation. From this state, it can return to the ground state (S₀) by emitting a photon (fluorescence) or through non-radiative decay pathways.[8][12]

Caption: Jablonski diagram of quinine sulfate's photophysical processes.

Experimental Workflow for Relative Quantum Yield Measurement

The following diagram illustrates the logical flow of the experimental protocol for determining the relative fluorescence quantum yield.

References

- 1. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinine sulfate [omlc.org]

- 5. chem.uci.edu [chem.uci.edu]

- 6. researchgate.net [researchgate.net]

- 7. dreem.openfluor.org [dreem.openfluor.org]

- 8. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 9. Quinine sulfate [omlc.org]

- 10. Fluorescence Quantum Yield Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. diverdi.colostate.edu [diverdi.colostate.edu]

The Architectural Blueprint of a Potent Antimalarial: An In-depth Technical Guide to the Biosynthesis of Quinine in Cinchona Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate biosynthetic pathway of quinine (B1679958), a medicinally vital quinoline (B57606) alkaloid produced by trees of the Cinchona genus. For centuries, quinine has been a cornerstone in the treatment of malaria, and understanding its complex biosynthesis is pivotal for advancements in metabolic engineering, synthetic biology, and the development of novel antimalarial agents. This document delineates the core enzymatic steps, from primary metabolites to the final complex structure of quinine, supported by quantitative data, detailed experimental protocols, and visual representations of the pathway and associated workflows.

The Core Biosynthetic Pathway: A Convergence of Two Major Metabolic Routes

The biosynthesis of quinine is a sophisticated process that intricately weaves together intermediates from two primary metabolic pathways: the shikimate pathway, which provides the indole (B1671886) precursor, tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the terpenoid precursor, secologanin (B1681713). The condensation of these two building blocks marks the entry into the vast family of monoterpenoid indole alkaloids (MIAs), from which quinine is derived through a series of complex enzymatic modifications.

Formation of the Precursors: Tryptamine and Secologanin

The journey to quinine begins with the synthesis of its two essential precursors:

-

Tryptamine: The biosynthesis of tryptamine starts with the amino acid L-tryptophan, a product of the shikimate pathway. The enzyme Tryptophan Decarboxylase (TDC) catalyzes the decarboxylation of L-tryptophan to yield tryptamine. A recent discovery has revealed that in Cinchona pubescens, the biosynthesis of quinine and other methoxylated alkaloids initiates with the hydroxylation of tryptamine to form 5-hydroxytryptamine (serotonin), followed by O-methylation to produce 5-methoxytryptamine. This finding suggests the existence of parallel pathways for both methoxylated and non-methoxylated alkaloids.

-

Secologanin: The terpenoid precursor, secologanin, is synthesized via the MEP pathway. This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and, through a series of enzymatic reactions, produces the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These are then converted to geranyl diphosphate (GPP). A series of enzymes, including Geraniol-10-Hydroxylase (G10H) and Secologanin Synthase (SLS) , are involved in the subsequent conversion of GPP to secologanin.

The Gateway to Monoterpenoid Indole Alkaloids: Strictosidine (B192452) Synthesis

The pivotal step in the biosynthesis of all monoterpenoid indole alkaloids, including quinine, is the stereospecific condensation of tryptamine (or 5-methoxytryptamine) and secologanin. This reaction is catalyzed by the enzyme Strictosidine Synthase (STR) , which performs a Pictet-Spengler reaction to form strictosidine. Strictosidine is the central intermediate and the common ancestor of virtually all MIAs.

Journey from Strictosidine to Quinine: The Late Enzymatic Steps

The conversion of strictosidine to quinine involves a complex series of reactions that are still being fully elucidated. The initial step is the hydrolysis of the glucose moiety from strictosidine by Strictosidine β-Glucosidase (SGD) , which generates a highly reactive aglycone. This unstable intermediate then undergoes a cascade of rearrangements and enzymatic modifications.

Recent research has shed light on the early steps following strictosidine aglycone formation. A medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE) have been identified in Cinchona pubescens that convert the strictosidine aglycone to the intermediate dihydrocorynantheal.

The later stages of the pathway leading to the quinoline scaffold of quinine are less defined but are thought to involve significant molecular rearrangements. It has been proposed that the pathway proceeds through intermediates such as corynantheal (B1254762) and cinchonaminal. The formation of the quinoline ring system is a key transformation.

A significant recent finding has revised the understanding of the methoxy (B1213986) group addition. It was previously thought that methoxylation occurred late in the pathway. However, it is now understood that the methoxy group is introduced at the level of tryptamine, leading to the formation of 5-methoxytryptamine, which then enters the main biosynthetic pathway. The promiscuity of the downstream enzymes allows for the processing of both tryptamine and 5-methoxytryptamine, resulting in the parallel formation of both desmethoxy and methoxy alkaloids.

The final steps in quinine biosynthesis are believed to involve hydroxylation and a keto-reduction. The discovery of an O-methyltransferase specific for 6'-hydroxycinchoninone suggests a preferred order for these late steps: cinchoninone (B1261553) hydroxylation, followed by methylation, and finally, a keto-reduction to yield quinine.

Quantitative Data Summary

The following tables summarize the available quantitative data related to the biosynthesis of quinine and its precursors.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km (µM) | Source Organism | Reference |

| Vinorine Synthase | Gardneral | 7.5 | Rauvolfia serpentina | |

| Vinorine Synthase | Acetyl-CoA | 57 | Rauvolfia serpentina |

Note: Data for enzymes directly in the quinine pathway in Cinchona is limited in the provided search results. Vinorine synthase is an enzyme in the related ajmaline (B190527) biosynthesis pathway.

Table 2: Metabolite Accumulation in Cinchona officinalis Hairy Root Cultures

| Metabolite | Concentration (µg g-1 dry weight) | Culture Conditions | Reference |

| Tryptamine | 1200 | Constitutive expression of TDC and STR | |

| Strictosidine | 1950 | Constitutive expression of TDC and STR | |

| Quinine | 500 | Constitutive expression of TDC and STR | |

| Quinidine | 1000 | Constitutive expression of TDC and STR |

Experimental Protocols

This section provides detailed methodologies for key experiments utilized in the study of the quinine biosynthesis pathway.

Tryptophan Decarboxylase (TDC) Enzyme Assay

This protocol is adapted from methodologies used for studying ajmalicine (B1678821) biosynthesis, which shares the initial steps with quinine biosynthesis.

Materials:

-

Extraction Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM EDTA, 14 mM 2-mercaptoethanol.

-

Assay Buffer: 100 mM Tris-HCl (pH 8.5).

-

Substrate: 10 mM L-tryptophan in assay buffer.

-

Cofactor: 1 mM Pyridoxal 5'-phosphate (PLP).

-

Stop Solution: Saturated sodium carbonate.

-

Extraction Solvent: Toluene (B28343).

-

Enzyme Extract: Crude or purified TDC.

Procedure:

-

Enzyme Extraction: Homogenize plant material in ice-cold extraction buffer. Centrifuge at 15,000 x g for 15 minutes at 4°C. The supernatant is used as the crude enzyme extract.

-

Reaction Mixture: In a microcentrifuge tube, combine 100 µL of enzyme extract, 50 µL of 1 mM PLP, and 300 µL of assay buffer.

-

Initiation: Start the reaction by adding 50 µL of 10 mM L-tryptophan.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding 200 µL of saturated sodium carbonate.

-

Extraction: Add 500 µL of toluene, vortex vigorously for 30 seconds, and centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Analysis: The amount of tryptamine produced in the toluene phase is quantified using HPLC or LC-MS.

Strictosidine Synthase (STR) Enzyme Assay

This protocol is based on established methods for assaying STR activity.

Materials:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.0), 10 mM EDTA.

-

Substrates: 5 mM tryptamine and 5 mM secologanin in assay buffer.

-

Stop Solution: 1 M HCl.

-

Enzyme Extract: Crude or purified STR.

Procedure:

-

Enzyme Extraction: Prepare the enzyme extract as described in the TDC assay protocol.

-

Reaction Mixture: In a microcentrifuge tube, combine 50 µL of enzyme extract with 50 µL of assay buffer.

-

Initiation: Start the reaction by adding 50 µL of the tryptamine and secologanin substrate mixture.

-

Incubation: Incubate at 30°C for a specified time (e.g., 20 minutes).

-

Termination: Stop the reaction by adding 50 µL of 1 M HCl.

-

Analysis: The amount of strictosidine formed is quantified using HPLC or LC-MS.

Visualizing the Pathway and Workflows

The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway of quinine and a general experimental workflow for gene discovery in this pathway.

Caption: The core biosynthetic pathway of quinine.

Caption: Experimental workflow for gene discovery.

Conclusion and Future Outlook

The biosynthesis of quinine in Cinchona is a testament to the chemical intricacy of plant secondary metabolism. While significant strides have been made in identifying the key precursors and early enzymatic steps, the complete elucidation of the pathway, particularly the late-stage reactions forming the characteristic quinoline ring, remains an active area of research. The recent discovery of the early-stage methoxylation of tryptamine has fundamentally altered our understanding of how structural diversity is generated within the Cinchona alkaloids.

Future research will likely focus on the functional characterization of the remaining unknown enzymes in the pathway, particularly the cytochrome P450 monooxygenases and dehydrogenases involved in the complex rearrangements. A complete understanding of the biosynthetic pathway will not only satisfy academic curiosity but also pave the way for the metabolic engineering of Cinchona plants or microbial hosts for the sustainable and high-yield production of quinine and novel quinine analogs. These advancements hold the promise of ensuring a stable supply of this essential medicine and providing new tools in the ongoing fight against malaria.

An In-depth Technical Guide to the Chemical Structure and Stereocenters of Quinine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine (B1679958), a natural alkaloid extracted from the bark of the Cinchona tree, has been a cornerstone in the treatment of malaria for centuries. Its complex molecular architecture, characterized by multiple stereocenters, has fascinated chemists and pharmacologists alike. This technical guide provides a comprehensive overview of the chemical structure of quinine, a detailed analysis of its stereogenic centers, and the experimental protocols used for their determination. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery, development, and stereoselective synthesis.

Chemical Structure of Quinine

Quinine is a member of the aryl amino alcohol group of drugs. Its structure is comprised of a quinoline (B57606) ring system linked to a quinuclidine (B89598) bicycle via a hydroxymethylene bridge. The molecular formula of quinine is C₂₀H₂₄N₂O₂.[1][2][3][4]

The key structural features include:

-

A quinoline ring substituted with a methoxy (B1213986) group at the 6'-position.

-

A quinuclidine ring , which is a bicyclic amine.

-

A vinyl group attached to the quinuclidine ring.

-

A hydroxyl group on the methylene (B1212753) bridge connecting the two ring systems, which is a secondary alcohol.

Stereochemistry of Quinine

The biological activity of quinine is intrinsically linked to its specific three-dimensional arrangement. The molecule possesses four stereogenic centers, leading to the possibility of 16 stereoisomers. The naturally occurring and pharmacologically active form is (-)-quinine.

The four stereocenters are located at the following carbon atoms in the quinuclidine ring system and the connecting bridge:

-

C3

-

C4

-

C8

-

C9

The absolute configuration of the naturally occurring (-)-quinine has been determined to be (3R,4S,8S,9R) .

Physicochemical Properties of Quinine

A thorough understanding of the physicochemical properties of quinine is essential for its formulation and delivery. Key quantitative data are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂₀H₂₄N₂O₂ | [1][2][3][4] |

| Molecular Weight | 324.42 g/mol | [1][2][4] |

| Melting Point | 173-175 °C | [5][6][7] |

| Specific Rotation [α]D | -165° to -172° (c=1, in ethanol) | [5][8] |

| Solubility in Water | Approximately 0.05 g/100 mL | [9] |

| Solubility in Ethanol | Readily soluble | [9][10] |

| Solubility in Chloroform | Soluble | [10] |

| pKa (strongest basic) | 8.5 |

Experimental Protocols for Stereochemical Determination

The determination and confirmation of the absolute stereochemistry of quinine have been achieved through a combination of spectroscopic and synthetic methods.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute configuration of its stereocenters.

Methodology:

-

Crystal Preparation: High-quality single crystals of quinine (or a suitable salt, such as quinine hydrochloride dihydrate) are grown. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol, or ethanol/water mixtures).[9]

-

Data Collection: A selected single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².

-

Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects of the scattered X-rays, often expressed through the Flack parameter. A value close to zero for the correct enantiomer confirms the assigned stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (1D) and two-dimensional (2D) NMR techniques are powerful tools for elucidating the connectivity and relative stereochemistry of complex molecules like quinine.

Methodology:

-

Sample Preparation: A solution of quinine is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

1D NMR (¹H and ¹³C):

-

¹H NMR provides information on the chemical environment and coupling of protons.

-

¹³C NMR provides information on the carbon skeleton.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to trace out spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two or three bonds, providing information about the connectivity of different fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the through-space proximity of protons, which is crucial for determining the relative stereochemistry of the stereocenters. By analyzing the NOE/ROE cross-peaks, the spatial arrangement of substituents on the stereogenic centers can be deduced.

-

Stereoselective Synthesis

The total synthesis of quinine with controlled stereochemistry serves as a definitive confirmation of its structure and absolute configuration. The work of Gilbert Stork in 2001 represents the first entirely stereoselective total synthesis of (-)-quinine.

Workflow of Stork's Stereoselective Synthesis:

Figure 1. Workflow of Stork's Stereoselective Synthesis of Quinine.

Key Steps in the Synthesis:

-

Establishment of the C4 Stereocenter: The synthesis commences from a chiral starting material, (S)-4-vinylbutyrolactone, which sets the stereochemistry at what will become the C4 position of the piperidine ring.

-

Diastereoselective Construction of the Piperidine Ring: Subsequent reactions are carried out to build the substituted piperidine intermediate with high diastereoselectivity, controlled by the existing stereocenter.

-

Coupling with the Quinoline Moiety: The stereochemically defined piperidine fragment is then coupled with a suitably functionalized quinoline derivative.

-

Formation of the Quinuclidine Ring: An intramolecular cyclization reaction is performed to form the bicyclic quinuclidine ring system, yielding the complete carbon skeleton of quinine.

-

Final Functional Group Manipulations: The synthesis is completed by introducing the hydroxyl group at C9 with the correct stereochemistry.

Visualization of Quinine's Structure and Stereocenters

The following diagram illustrates the chemical structure of quinine with its stereocenters explicitly labeled.

Figure 2. Chemical Structure of Quinine with Labeled Stereocenters.

Conclusion

The intricate chemical structure and well-defined stereochemistry of quinine are fundamental to its potent antimalarial activity. This guide has provided a detailed overview of its molecular architecture, a summary of its key physicochemical properties, and an outline of the experimental protocols used to elucidate its three-dimensional structure. For researchers in medicinal chemistry and drug development, a thorough understanding of these aspects of quinine is crucial for the design of new, more effective antimalarial agents and for the application of quinine and its derivatives as chiral catalysts in stereoselective synthesis.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. magritek.com [magritek.com]

- 3. Quinine total synthesis - Wikipedia [en.wikipedia.org]

- 4. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2010002675A2 - Quinine sulfate/bisulfate solid complex; methods of making; and methods of use thereof - Google Patents [patents.google.com]

- 7. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3) - Magritek [magritek.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. Identification, Characterization and Evaluation of Crystal Forms of Quinine Sulphate [scirp.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacological Properties of Quinine (B1679958) and its Derivatives

This technical guide provides a comprehensive overview of the pharmacological properties of quinine and its derivatives. It covers their mechanisms of action, therapeutic applications, pharmacokinetic profiles, and structure-activity relationships, with a focus on their roles as antimalarial and antiarrhythmic agents.

Introduction

Quinine, an alkaloid originally isolated from the bark of the Cinchona tree, was the first effective treatment for malaria and has been a cornerstone of tropical medicine for centuries.[1] Its derivatives, both natural and synthetic, have been developed to improve efficacy, overcome resistance, and expand therapeutic applications. This document delves into the complex pharmacology of these quinoline-based compounds, presenting key data and experimental methodologies relevant to modern drug discovery and development.

Antimalarial Properties

Quinine is an erythrocytic schizonticide, effective against the blood stages of all Plasmodium species, including multi-drug-resistant strains of P. falciparum.[2] However, its use as a first-line treatment has been superseded by more effective and better-tolerated artemisinin-based combination therapies (ACTs) in many regions.[3][4][5]

Mechanism of Action

The precise antimalarial mechanism of quinine is not fully resolved, but the most widely accepted hypothesis centers on the disruption of heme detoxification within the parasite's acidic food vacuole.[3][6]

-

Heme Accumulation: The malaria parasite digests hemoglobin from the host's red blood cells, releasing large quantities of toxic free heme (ferriprotoporphyrin IX).[6][7]

-

Inhibition of Hemozoin Biocrystallization: To protect itself, the parasite polymerizes the toxic heme into an inert, crystalline substance called hemozoin (the "malaria pigment").[3][8]

-

Parasite Lysis: Quinine, a weak base, accumulates in the acidic food vacuole and is believed to inhibit this polymerization process.[2][6] The resulting buildup of free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[3][7]

In vitro studies also suggest that quinine can inhibit nucleic acid and protein synthesis, as well as glycolysis in P. falciparum.[3][9]

Anti-arrhythmic Properties

Quinine shares structural similarities with quinidine (B1679956), its diastereomer, which is a well-known Class IA antiarrhythmic agent.[10][11] Consequently, quinine also possesses antiarrhythmic properties, primarily through its effects on cardiac ion channels.

Mechanism of Action

Quinine's antiarrhythmic effects stem from its ability to block key ion channels involved in the cardiac action potential:

-

Sodium Channel Blockade: It inhibits the fast inward sodium current (INa), which slows the rate of depolarization (Phase 0) of the cardiac action potential. This leads to slowed impulse conduction.[10][12]

-

Potassium Channel Blockade: It also blocks outward potassium currents, which prolongs the action potential duration (APD) and increases the effective refractory period (ERP).[10]

While both quinine and quinidine block sodium channels, quinidine produces a substantially greater prolongation of the QT interval, making quinine a potentially safer alternative in some contexts, though the risk of torsades de pointes still exists.[10][12][13]

Clinical Data on Anti-arrhythmic Effects

Studies have demonstrated quinine's efficacy in suppressing ventricular arrhythmias.

Table 1: Clinical Efficacy of Quinine in Ventricular Arrhythmias

| Parameter | Finding | Reference |

|---|---|---|

| Spontaneous Ventricular Ectopy | Suppressed arrhythmia in 11 of 12 evaluable patients. | [12],[14] |

| Inducible Ventricular Tachycardia | Suppressed inducibility in 3 of 10 patients. | [12],[14] |

| Mean Effective Daily Dosage | 927 mg | [12],[14] |

| Mean Effective Trough Serum Level | 11 μmol/L (range: 4 to 17 μmol/L) | [12],[14] |

| Ventricular Effective Refractory Period | Prolonged from 247±10 ms (B15284909) to 279±21 ms (p=0.003) | [14] |

| Ventricular Tachycardia Cycle Length | Prolonged from 253±30 ms to 373±48 ms (p<0.001) | [14] |

| Corrected QT (QTc) Interval | Not significantly prolonged. |[12],[14] |

Other Therapeutic Uses and Adverse Effects

Other Uses

-

Nocturnal Leg Cramps: Quinine has been used off-label to treat nocturnal leg cramps.[3][15] However, due to the risk of serious side effects, the US FDA has warned against this practice and ordered a halt to the marketing of unapproved quinine products for this purpose.[3]

-

Babesiosis: It is used in combination with clindamycin (B1669177) for the treatment of babesiosis.[3]

-

Autoimmune Diseases: Quinine and its derivatives, like hydroxychloroquine, are used to treat conditions such as lupus and arthritis.

Adverse Effects

-

Cinchonism: This is the most common adverse effect, presenting as a collection of symptoms including tinnitus, headache, nausea, dizziness, blurred vision, and sweating.[9][10] Most symptoms are reversible upon discontinuation of the drug.[9]

-

Cardiotoxicity: Can cause QT prolongation and, rarely, torsades de pointes.[10][13] Rapid intravenous injection can lead to potentially lethal hypotension.[16][17]

-

Hypoglycemia: Quinine can stimulate insulin (B600854) secretion, leading to hypoglycemia, a particular concern in pregnant women and patients with severe malaria.[10][18]

-

Hematologic Effects: Can cause thrombocytopenia through an immune-mediated mechanism.[11] Hemolysis can occur, especially in pregnant women or patients with G6PD deficiency.[2][10]

Pharmacokinetics

The disposition of quinine is significantly altered by the severity of malaria infection.

Table 2: Pharmacokinetic Parameters of Quinine

| Parameter | Healthy Adults | Patients with Malaria | Reference |

|---|---|---|---|

| Bioavailability (Oral) | >85% | >85% | [16],[17] |

| Protein Binding | 70-95% (to α1-acid glycoprotein) | Increased binding | [3],[16],[17] |

| Metabolism | Hepatic (primarily CYP3A4 and CYP2C19) | Reduced clearance | [3],[19],[20] |

| Elimination Half-life (t½) | 8–14 hours | Prolonged by ~50% (11.6 ± 4.6 hours in complicated malaria) | [3],[16],[17],[19] |

| Systemic Clearance (CL) | 0.24 ± 0.14 L/h/kg | Reduced (0.06 ± 0.04 L/h/kg in complicated malaria) | [19],[20] |

| Volume of Distribution (Vd) | High | Reduced | [16],[17],[20] |

| Excretion | ~20% unchanged in urine | ~20% unchanged in urine |[3] |

Malaria infection reduces the systemic clearance and apparent volume of distribution of quinine, proportional to the severity of the disease.[16][17] This is partly due to increased plasma protein binding and reduced hepatic metabolism.[16][20]

Structure-Activity Relationship (SAR)

The therapeutic activity of quinoline (B57606) derivatives is highly dependent on their chemical structure.

-

Antimalarial Activity:

-

The 7-chloro group in the quinoline nucleus is considered optimal for activity, as seen in chloroquine (B1663885).[21]

-

A dialkylaminoalkyl side chain at the C-4 position with 2-5 carbons between the nitrogen atoms is crucial for activity.[21]

-

The tertiary amine in the side chain is important for accumulating the drug in the parasite's acidic food vacuole.[21]

-

Modifications that enhance activity against drug-resistant strains often involve incorporating features that hinder the parasite's drug efflux mechanisms.[22]

-

-

Antiprion Activity: Interestingly, SAR studies have shown that the structural requirements for antiprion activity in some quinoline derivatives are similar to those for antimalarial activity, suggesting overlapping molecular targets.[23]

Experimental Protocols

In Vitro Antimalarial Drug Efficacy Testing

A common method for high-throughput screening of antimalarial compounds is the SYBR Green I-based fluorescence assay.

Protocol: SYBR Green I Assay for P. falciparum Growth Inhibition

-

Materials:

-

P. falciparum culture (synchronized to the ring stage).

-

Human erythrocytes (O+).

-

Complete RPMI 1640 medium.

-

SYBR Green I nucleic acid stain.

-

Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100).

-

96-well microplates.

-

Test compounds and standard antimalarial drugs (e.g., chloroquine, quinine).

-

-

Methodology:

-

Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.

-

Add the parasite culture (typically at 0.5% parasitemia and 2% hematocrit) to each well. Include positive (parasites, no drug) and negative (uninfected erythrocytes) controls.

-

Incubate the plates for 72 hours at 37°C in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂).

-

After incubation, add SYBR Green I lysis buffer to each well.

-

Incubate in the dark at room temperature for 1-2 hours.

-

Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

References

- 1. prisminltd.com [prisminltd.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Quinine - Wikipedia [en.wikipedia.org]

- 4. The African Quinine Artesunate Malaria Treatment Trial | smo [severemalaria.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mode of action of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. prisminltd.com [prisminltd.com]

- 11. Quinidine - Wikipedia [en.wikipedia.org]

- 12. ahajournals.org [ahajournals.org]

- 13. The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiarrhythmic activity of quinine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of Quinine, Quinidine and Chloroquine on Human Muscle Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of quinine, chloroquine and amodiaquine. Clinical implications. — MORU Tropical Health Network [tropmedres.ac]